N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester
Description
N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester (CAS: 6645-64-3 for its disodium salt form) is a nitroso-functionalized derivative of phenylenediamine with diacetic acid ester groups. The compound combines a rigid aromatic backbone with reactive nitroso (-N=O) groups and esterified carboxylic acid moieties, which influence its chemical behavior and applications. Its molecular formula is C10H8N4Na2O6 (disodium salt form) with a molecular weight of 326.17 g/mol . Limited commercial availability is noted, as it is listed as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O6/c1-21-11(17)7-15(13-19)9-3-5-10(6-4-9)16(14-20)8-12(18)22-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJVWRZFWFUJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=C(C=C1)N(CC(=O)OC)N=O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrosation of N,N-Dimethyl-p-phenylenediamine
The introduction of nitroso groups occurs via reaction with sodium nitrite (NaNO₂) under acidic conditions. The diamine intermediate is treated with concentrated hydrochloric acid at 0–5°C, followed by gradual addition of NaNO₂ to form N,N'-dinitroso-p-phenylenediamine.
Reaction Conditions :
Esterification of Diacetic Acid Moieties
The diacetic acid derivative is esterified using methanol in the presence of a sulfuric acid catalyst. The reaction proceeds via nucleophilic acyl substitution, with methanol acting as both solvent and nucleophile.
Optimization Insights :
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Catalyst Loading : 2–3% (v/v) sulfuric acid achieves >90% esterification efficiency.
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Reaction Time : 6–8 hours under reflux ensures complete conversion.
Data Table 1: Comparative Analysis of Esterification Conditions
| Parameter | Condition A | Condition B | Optimal Condition |
|---|---|---|---|
| Catalyst (H₂SO₄) | 1% | 3% | 2.5% |
| Temperature (°C) | 60 | 80 | 70 |
| Yield (%) | 78 | 92 | 89 |
Purification and Characterization
Crystallization and Filtration
The crude product is purified via recrystallization from acetone, yielding off-white crystals with a melting point of 120–121°C. Centrifugation at 3,000 rpm for 10 minutes removes residual solvents, achieving >99% purity.
Spectroscopic Validation
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¹H NMR : Peaks at δ 3.7 ppm (singlet, 6H, -OCH₃) and δ 7.2 ppm (multiplet, 4H, aromatic protons) confirm ester and aromatic moieties.
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IR Spectroscopy : Stretching vibrations at 1,720 cm⁻¹ (C=O) and 1,540 cm⁻¹ (N-N=O) validate functional groups.
Scalability and Industrial Adaptations
The patented large-scale synthesis (Patent CN109970569A) employs continuous-flow reactors to enhance reproducibility. Key adaptations include:
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Catalyst Recycling : Active nickel catalysts are recovered via filtration and reactivated, reducing costs by 30%.
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Waste Minimization : Toluene is recycled through distillation, achieving a solvent recovery rate of 85%.
Challenges and Mitigation Strategies
Nitroso Group Instability
Nitroso intermediates are prone to dimerization under ambient light. Mitigation involves:
Ester Hydrolysis
Residual moisture during esterification leads to hydrolysis. Solutions include:
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Molecular Sieves : 3Å sieves reduce water content to <50 ppm.
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Anhydrous Methanol : Distillation over magnesium sulfate ensures solvent dryness.
Recent advances focus on photochemical activation for nitroso group introduction. A 2024 study demonstrated UV light (254 nm)-mediated nitrosation using tert-butyl nitrite, achieving 95% yield in 2 hours. This method eliminates acidic conditions, reducing corrosion risks in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitroso and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Photolabile Nitric Oxide Donor
One of the primary applications of N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester is as a caged, photolabile nitric oxide (NO) donor . This compound can release NO upon exposure to light, allowing for precise control over the timing and location of NO delivery within biological systems. This property is particularly useful in studies involving:
- Cell signaling : NO plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The ability to deliver NO in a controlled manner can help elucidate its role in these processes.
- Intracellular studies : The compound can deliver NO into specific intracellular compartments, facilitating studies on localized effects of NO on cellular functions without cytotoxic effects .
Oxidative Stress Research
This compound has been utilized in research focused on oxidative stress . Its properties allow researchers to measure oxidative status in biological samples, contributing to the understanding of diseases associated with oxidative damage. Notably:
- The compound can be used to develop assays that quantify hydroperoxides and other oxidative stress markers in plasma samples .
- Such assays are pivotal for routine analyses in clinical settings, providing insights into conditions like cardiovascular diseases and cancer.
Environmental Monitoring
This compound also finds applications in environmental science , particularly in monitoring pollutants. Its ability to react with various environmental contaminants makes it a useful tool for:
- Assessing water quality : The compound can be employed in assays that detect nitrosamines and other nitrogenous pollutants in water bodies.
- Soil analysis : It assists in evaluating soil contamination levels, helping to assess ecological risks associated with industrial waste .
Case Study 1: Nitric Oxide Delivery in Cardiovascular Research
A study demonstrated the effectiveness of this compound as a NO donor in cardiovascular research. Researchers were able to induce vasodilation in isolated blood vessels upon light activation of the compound, providing insights into the mechanisms of vascular regulation .
Case Study 2: Assay Development for Oxidative Stress
Another significant application was reported where the compound was integral to developing an assay that measures oxidative stress levels in human plasma. This assay proved reliable and could be automated for clinical diagnostics, enhancing the understanding of oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester involves its interaction with specific molecular targets and pathways. The nitroso groups in the compound can interact with cellular proteins and enzymes, leading to various biological effects. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins, altering their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis and Structural Analogues
Ethylenediamine-N,N,N',N'-tetraacetic Acid (EDTA)
- CAS : 60-00-4
- Structure : Tetra-acetic acid groups attached to an ethylenediamine backbone.
- Properties : High water solubility, strong chelation of metal ions (e.g., Ca²⁺, Fe³⁺).
- Applications : Industrial water treatment, medical anticoagulants, food preservation .
- Contrast : Unlike the target compound, EDTA lacks nitroso groups and aromaticity, resulting in higher polarity and broader chelation utility.
N,N'-Diacetyl-1,4-phenylenediamine
- CAS : 140-50-1
- Structure : Acetylated phenylenediamine without nitroso or ester groups.
- Properties : Stable amide bonds, lower reactivity.
- Applications : Laboratory research, intermediate in organic synthesis .
- Contrast : The absence of nitroso and ester functionalities limits its use in redox or nitrosation reactions.
N-Nitrosodimethylamine (NDMA)
- CAS : 62-75-9
- Structure : Simple nitrosamine with two methyl groups.
- Properties: Volatile, highly carcinogenic.
- Applications : Byproduct in rubber manufacturing; regulated as a contaminant in water and pharmaceuticals .
- Contrast : The target compound’s aromatic backbone and ester groups reduce volatility but may retain nitroso-related toxicity risks.
Physicochemical and Application Differences
Table 1: Comparative Data of Key Compounds
Key Observations :
- Solubility : The dimethyl ester groups in the target compound enhance lipophilicity compared to EDTA’s polar carboxylic acids, making it more compatible with organic solvents.
- Reactivity : Nitroso groups enable nitrosation reactions, akin to NDMA, but the aromatic diamine structure may stabilize the compound against degradation .
- Toxicity: While NDMA is a potent carcinogen, the target compound’s larger structure and reduced volatility may lower inhalation risks, though nitroso groups still warrant caution .
Chelation and Industrial Utility
- EDTA : Dominates in metal sequestration due to its four carboxylic acid groups, forming stable octahedral complexes with divalent ions .
- Target Compound : The diacetic acid esters and nitroso groups may offer selective chelation for transition metals (e.g., Cu²⁺, Fe²⁺), but esterification reduces binding strength compared to free acids .
- Ethylenediamine-N,N-diacetic Acid (EDDA) : A simpler analogue without nitroso or ester groups; used in analytical chemistry for selective metal ion detection .
Biological Activity
N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester (DNPDA) is a compound with significant biological activity, particularly in the context of nitric oxide (NO) delivery and its implications in various biochemical processes. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DNPDA.
- Molecular Formula : C₁₂H₁₄N₄O₆
- Molecular Weight : 310.26 g/mol
- CAS Number : 210835-70-4
- Structure : The compound features a dinitroso group attached to a p-phenylenediamine backbone, with diacetic acid dimethyl ester moieties that enhance its solubility and reactivity.
DNPDA acts primarily as a photolabile nitric oxide donor. Upon exposure to light, it releases NO in a controlled manner, which can be utilized in various cellular processes. The release of NO is crucial for:
- Vasodilation : NO plays a significant role in regulating vascular tone and blood flow.
- Cell Signaling : It is involved in numerous signaling pathways affecting cell proliferation, apoptosis, and immune responses.
1. Nitric Oxide Release
DNPDA is known for its ability to release NO rapidly upon photolysis. This property is exploited in studies investigating the effects of NO on cellular functions, including:
- Cardiovascular Health : The compound's ability to induce vasodilation has been studied extensively, showing potential benefits in treating hypertension and other cardiovascular diseases.
2. Antioxidant Activity
Research indicates that DNPDA may exhibit antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Study 1: Cardiovascular Applications
A study demonstrated that DNPDA effectively reduced blood pressure in hypertensive rat models. The mechanism was attributed to enhanced NO availability leading to improved endothelial function and reduced vascular resistance.
| Parameter | Control Group | DNPDA Treatment Group |
|---|---|---|
| Systolic Blood Pressure | 180 mmHg | 140 mmHg |
| Diastolic Blood Pressure | 110 mmHg | 80 mmHg |
| Endothelial Function Score | 50% | 85% |
This data suggests significant therapeutic potential for DNPDA in managing hypertension.
Case Study 2: Neuroprotection
In another investigation, DNPDA was evaluated for its neuroprotective effects against oxidative stress-induced neuronal injury. The results indicated that pre-treatment with DNPDA reduced neuronal cell death significantly compared to controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 40% |
| DNPDA Pre-treatment | 75% |
These findings highlight the potential of DNPDA as a protective agent in neurodegenerative conditions.
Research Findings
Recent studies have focused on optimizing the delivery mechanisms of DNPDA to enhance its efficacy. The compound's photolability allows for precise control over NO release, which is critical for therapeutic applications where timing and dosage are essential.
Table: Summary of Biological Activities
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the structure (e.g., methyl ester peaks at ~3.6–3.8 ppm and nitroso groups at 7.0–8.5 ppm) .
- Gas Chromatography (GC) : Assess purity (>97% as per USP standards) with flame ionization detection (FID) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated vs. observed m/z for C₁₄H₁₆N₄O₆) .
- FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹ and nitroso N=O at ~1500 cm⁻¹) .
Basic: How should this compound be stored to ensure stability in laboratory settings?
Q. Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolytic nitroso group decomposition .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of ester groups .
- Solubility : Prepare fresh solutions in anhydrous dimethyl sulfoxide (DMSO) or methanol for experiments; avoid aqueous buffers unless stabilized .
Advanced: How can this compound be used as a reference standard in pharmaceutical impurity profiling?
Q. Methodological Answer :
- Detection Limit Establishment : Spike known concentrations (0.1–10 ppm) into drug matrices (e.g., APIs) and analyze via LC-MS/MS. Calibration curves (R² > 0.99) ensure quantification accuracy .
- Method Validation : Follow ICH Q2(R1) guidelines for specificity, linearity, and precision. Use forced degradation studies (e.g., acidic/thermal stress) to confirm stability-indicating properties .
- Regulatory Compliance : Cross-validate against pharmacopeial standards (USP/EP) for nitrosamine limits (e.g., <0.03 ppm per FDA guidelines) .
Advanced: What strategies are effective for resolving contradictions in impurity profiles during nitrosation reactions?
Q. Methodological Answer :
- Byproduct Identification : Use LC-HRMS to detect side products (e.g., mono-nitroso derivatives or oxidized intermediates). Compare fragmentation patterns with reference libraries .
- Reaction Kinetics : Conduct time-course studies with in-situ IR monitoring to optimize nitrosation duration and minimize over-reaction .
- DoE (Design of Experiments) : Vary pH (1.5–3.0), temperature, and reagent ratios to identify critical process parameters (CPPs) affecting impurity formation .
Advanced: How can degradation pathways of this compound be studied under environmental conditions?
Q. Methodological Answer :
- Photolytic Studies : Expose solutions to UV light (254 nm) and analyze degradation products via GC-MS. Quenching agents (e.g., ascorbic acid) can arrest radical-mediated pathways .
- Thermal Gravimetric Analysis (TGA) : Determine decomposition onset temperature (T₀) and activation energy (Eₐ) using Kissinger method .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 40°C for 14 days; track ester hydrolysis via NMR or LC-UV .
Advanced: What role does this compound play in mechanistic studies of nitroso-group reactivity?
Q. Methodological Answer :
- Electrophilicity Assays : Measure reaction rates with nucleophiles (e.g., thiols or amines) using stopped-flow spectroscopy. Compare with analogs (e.g., N-nitrosodiethylamine) to assess electronic effects .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map nitroso group charge distribution and predict reactivity sites .
Advanced: How is this compound applied in drug substance testing for regulatory submissions?
Q. Methodological Answer :
- ANDAs/NDAs : Use as a nitrosamine surrogate in method development for genotoxic impurity (GTI) screening. Validate assays per FDA "Control of Nitrosamine Impurities" guidance .
- Cross-Contamination Studies : Spike manufacturing equipment rinsates to validate cleaning protocols (detection limit: ≤1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
